molecular formula C10H11N3 B14337922 3-Methyl-5-phenyl-1H-pyrazol-1-amine CAS No. 99214-42-3

3-Methyl-5-phenyl-1H-pyrazol-1-amine

Cat. No.: B14337922
CAS No.: 99214-42-3
M. Wt: 173.21 g/mol
InChI Key: KLRURTWTCLIVEV-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocycles as Privileged Structures in Chemical Sciences

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is widely recognized as a "privileged structure" in chemical sciences. researchgate.net This designation is attributed to its molecular framework which is capable of providing high-affinity ligands for multiple biological receptors. researchgate.net The metabolic stability of the pyrazole ring and its versatile synthetic accessibility have made it a cornerstone in the development of a myriad of compounds with significant biological and pharmaceutical applications. nih.gov

The pyrazole moiety is a core component in numerous FDA-approved drugs, demonstrating its therapeutic potential across a wide spectrum of diseases. nih.gov Its derivatives are known to exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. nih.govnih.gov This broad utility has cemented the pyrazole scaffold as a central focus for synthetic organic chemists and medicinal chemists in the design of novel bioactive molecules. nih.govnih.gov

Significance of Aminopyrazole Frameworks in Drug Discovery and Development

The introduction of an amino group to the pyrazole ring creates the aminopyrazole framework, a scaffold of immense importance in drug discovery and development. nih.gov Aminopyrazoles serve as versatile and highly useful building blocks for creating ligands that can interact with various enzymes and receptors. nih.gov The position of the amino group on the pyrazole ring—at the 3, 4, or 5 position—significantly influences the molecule's chemical properties and biological activity, allowing for fine-tuning of its therapeutic potential. researchgate.netnih.gov

These frameworks are particularly prominent in the design of kinase inhibitors, a critical class of anticancer drugs. researchgate.netnih.gov The amino group can form key hydrogen bond interactions within the ATP-binding site of kinases, making aminopyrazole derivatives potent and selective inhibitors. nih.gov Beyond oncology, aminopyrazoles have been investigated for their anti-inflammatory, antibacterial, and antiviral activities, highlighting their broad therapeutic relevance. nih.gov The recent approval of drugs like Pirtobrutinib, which contains an aminopyrazole core, underscores the continued success and interest in this chemical class. nih.gov

Aminopyrazole Scaffold TypeKey Therapeutic Areas of InterestExamples of Biological Targets
3-AminopyrazolesAnticancer, Anti-inflammatory, Anti-infectiveProtein Kinases (e.g., CDK, Aurora), p38 MAPK, DNA Gyrase
4-AminopyrazolesAntioxidant, Analgesic, AntimicrobialVarious enzymes and receptors
5-AminopyrazolesAnticancer, Anti-inflammatory, AntimalarialProtein Kinases (e.g., p38 MAPK, Bruton's Tyrosine Kinase)

Current Research Landscape Pertaining to 3-Methyl-5-phenyl-1H-pyrazol-1-amine and Related Derivatives

The specific compound of interest, this compound, is a member of the 1-aminopyrazole subclass. Unlike the more extensively studied 3-, 4-, and 5-aminopyrazoles, the literature on 1-aminopyrazoles, and specifically on this particular derivative, is considerably more limited. researchgate.net

Research on aminopyrazoles has historically focused on derivatives where the amino group is attached to a carbon atom of the pyrazole ring (C-amination). researchgate.netchim.it The synthesis of N-aminated pyrazoles, such as 1-aminopyrazoles, typically involves different synthetic strategies. General methods for the synthesis of aminopyrazoles often rely on the condensation of hydrazines with 1,3-dielectrophilic compounds like β-ketonitriles or α,β-unsaturated nitriles. chim.it However, to generate a 1-aminopyrazole, a suitably substituted hydrazine (B178648) or a different cyclization strategy would be necessary.

While specific studies detailing the synthesis or biological evaluation of this compound are scarce in the current literature, research on its structural isomer, 3-methyl-1-phenyl-1H-pyrazol-5-amine, is more prevalent. researchgate.netnist.gov This isomer has been utilized as a synthon for creating more complex heterocyclic systems, such as pyrazolo[3,4-b]pyridines, and has been studied for its chemical reactivity and structural properties. researchgate.netresearchgate.net The significant research attention on the C-amino isomer compared to the N-amino variant highlights a specific gap in the exploration of the pyrazole chemical space.

Research Gaps and Future Directions in Pyrazole-1-amine Investigations

The primary research gap concerning this compound is the profound lack of data regarding its synthesis, characterization, and biological activity. This scarcity of information presents a clear opportunity for future research. The established versatility of the pyrazole scaffold suggests that this understudied derivative could possess novel and valuable properties.

Future research directions should logically begin with the development of a robust and efficient synthetic route to produce this compound. Following successful synthesis and purification, comprehensive structural characterization using modern spectroscopic techniques (NMR, MS, X-ray crystallography) would be essential.

Subsequently, the compound and its newly synthesized derivatives should be subjected to a broad range of biological screenings. Based on the activities of other aminopyrazole isomers, key areas for investigation would include:

Anticancer Activity: Screening against a panel of cancer cell lines and key oncogenic protein kinases.

Antimicrobial Activity: Evaluating its efficacy against various strains of pathogenic bacteria and fungi.

Anti-inflammatory Activity: Testing its potential to inhibit key inflammatory mediators like COX enzymes or cytokines.

Exploring the coordination chemistry of this compound as a ligand for metal catalysts could also unveil novel applications in synthetic chemistry. The exploration of this and other 1-aminopyrazole derivatives represents an untapped area of pyrazole chemistry that could lead to the discovery of new lead compounds for drug development or novel catalysts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99214-42-3

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

3-methyl-5-phenylpyrazol-1-amine

InChI

InChI=1S/C10H11N3/c1-8-7-10(13(11)12-8)9-5-3-2-4-6-9/h2-7H,11H2,1H3

InChI Key

KLRURTWTCLIVEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Methyl 5 Phenyl 1h Pyrazol 1 Amine and Its Precursors

Advanced Synthetic Approaches and Catalytic Strategies

In recent years, significant efforts have been directed towards the development of more sophisticated and efficient methods for pyrazole (B372694) synthesis. These advanced strategies often employ catalysts to achieve higher yields, better selectivity, and milder reaction conditions.

Transition-metal catalysis has revolutionized organic synthesis, and the construction of pyrazole rings is no exception. researchgate.netrsc.org These catalysts can facilitate reactions that are otherwise difficult to achieve and can provide access to novel pyrazole derivatives. Transition metals like palladium, copper, and iron are commonly used. ias.ac.insouthwales.ac.uk

One key application of transition-metal catalysis is in C-H functionalization reactions of pre-existing pyrazole rings, allowing for the direct introduction of various substituents without the need for pre-functionalized starting materials. researchgate.netrsc.orgelsevierpure.com Additionally, transition metals can catalyze the formation of the pyrazole ring itself. For example, a one-pot synthesis of pyrazoles can be achieved through the condensation of hydrazines and 1,3-diketones using transition metal-based ionic liquids as catalysts. ias.ac.in Titanium imido complexes have also been utilized in multicomponent reactions with alkynes and nitriles to generate pyrazole products. nih.gov

Visible-light photoredox catalysis has emerged as a green and sustainable tool in organic synthesis. nih.govrsc.org This approach utilizes light energy to drive chemical reactions, often under very mild conditions. nih.gov For the synthesis of pyrazoles, photoredox catalysis can be employed in annulation reactions. For example, a visible-light-promoted aerobic annulation of hydrazines with Michael acceptors provides a green pathway to polysubstituted pyrazoles. acs.org

This methodology offers several advantages:

Mild Reaction Conditions: Reactions are often carried out at room temperature, avoiding the need for high temperatures.

Sustainability: It utilizes a renewable energy source and often employs environmentally benign oxidants like air. acs.orgrsc.org

Novel Reactivity: It enables unique chemical transformations that are not accessible through traditional thermal methods. nih.gov

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. rsc.orgresearchgate.net By using microwave irradiation, reaction times can be significantly reduced from hours to minutes, often with improved yields and cleaner reaction profiles. mdpi.comnih.gov

The synthesis of pyrazole derivatives has greatly benefited from this technology. For instance, the cyclization of substituted dibenzalacetones with hydrazines to form dihydro-pyrazoles can be efficiently carried out under microwave irradiation. mdpi.com Similarly, the synthesis of 5-amino-1H-pyrazole derivatives has been achieved in high yields using microwave-assisted reactions. tandfonline.com The rapid heating and precise temperature control offered by microwave reactors make this an attractive method for high-throughput synthesis and library generation. researchgate.net

The following table compares conventional heating with microwave-assisted synthesis for a representative pyrazole synthesis.

ReactionConventional HeatingMicrowave-Assisted Synthesis
Synthesis of dihydro-pyrazoles from dibenzalacetonesHours15-70 minutes
Synthesis of 5-amino-1H-pyrazolesSeveral hours60 minutes

Ultrasound and Mechanochemical Synthesis Techniques

Modern synthetic chemistry increasingly employs green and efficient methodologies such as ultrasound irradiation and mechanochemistry to construct heterocyclic frameworks. These techniques offer advantages like accelerated reaction times, higher yields, and milder conditions compared to conventional heating methods.

Ultrasound-assisted synthesis has been effectively utilized for preparing pyrazole derivatives. For instance, the one-pot, multicomponent synthesis of bis-3-methyl-1-phenyl-1H-pyrazol-5-ols has been achieved in excellent yields (92-99%) within 5 to 8 minutes at room temperature by reacting a β-keto ester, phenylhydrazine, and various benzaldehydes in aqueous ethanol (B145695) under ultrasonic irradiation. bohrium.com This catalyst-free approach highlights the efficiency of sonochemistry in promoting rapid and high-yielding reactions for pyrazolone (B3327878) precursors. bohrium.com Similarly, novel 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides have been prepared efficiently from chalcones and aminoguanidine (B1677879) hydrochloride using ultrasound, demonstrating the broad applicability of this technique. nih.gov While direct synthesis of 3-methyl-5-phenyl-1H-pyrazol-1-amine using these methods is not extensively documented, the successful application to its core precursors suggests high potential for future development.

Mechanochemistry, which involves inducing reactions in the solid state by grinding or milling, presents another green alternative. It has been noted as a strategic approach for C-X/C-H functionalization, offering an alternative route to complex pharmaceutical compounds. acs.org

Regioselective Functionalization and Derivatization Strategies

The this compound scaffold possesses multiple reactive sites, including the pyrazole ring, the phenyl substituent, and the exocyclic amine group. This allows for a wide range of regioselective modifications to tailor the molecule's properties.

Modification at the Pyrazole Ring (e.g., C-acylation)

The C4 position of the pyrazole ring is nucleophilic and susceptible to electrophilic substitution, most notably C-acylation. This reaction is typically performed on the pyrazolone precursor, 3-methyl-1-phenyl-pyrazol-5-one. A regioselective C-acylation protocol involves the use of aroyl chlorides in the presence of calcium hydroxide (B78521) in anhydrous dioxane. rsc.org The calcium hydroxide acts as a base to trap the liberated hydrogen chloride and facilitate the formation of a calcium complex, which directs the acylation to the C4 position, preventing the competing O-acylation. rsc.org This method has been used to synthesize a variety of 4-aroyl-3-methyl-1-phenyl-1H-pyrazol-5-ones with good yields. rsc.orgresearchgate.net

Table 1: Regioselective C-acylation of 3-Methyl-1-phenyl-pyrazol-5-one

Acylating AgentProductYield (%)Reference
4-Methylbenzoyl chloride4-(4-Methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one~80% (student exercise avg.) rsc.org
4-Fluorobenzoyl chloride4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-oneNot specified rsc.orgresearchgate.net
4-Phenylbenzoyl chloride4-(4-Phenylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-oneNot specified rsc.org
4-Trifluoromethylbenzoyl chloride4-(4-Trifluoromethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-oneNot specified rsc.org

Transformations Involving the Phenyl Substituent

Modifying the phenyl ring at the C5 position after the pyrazole core has been formed is less common than incorporating substituted phenyl groups during the initial synthesis. However, standard electrophilic aromatic substitution reactions can be envisioned. For example, halogenation of the phenyl ring can provide handles for further transformations, such as cross-coupling reactions. The specific conditions would need to be optimized to avoid competing reactions at other sites on the heterocyclic core.

Reactions at the Amine Moiety (e.g., Amide Formation)

The exocyclic amine group at the N1 position is a key site for derivatization, readily undergoing reactions typical of primary amines. Amide formation is a common transformation, providing access to a large library of derivatives with diverse functionalities. For instance, 5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide was synthesized by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with 5-bromothiophene carboxylic acid. nih.gov Various catalytic protocols were explored for this transformation, with a method employing phosphonium (B103445) salt-based catalysts (BOP/PyBOP) in the presence of the base DIPEA in DMF proving to be the most effective, yielding the desired amide in 92-95%. nih.gov

Table 2: Synthesis of a Thiophene-Pyrazole Amide

ReactantsCatalyst/ReagentsSolventYield (%)Reference
3-Methyl-1-phenyl-1H-pyrazol-5-amine + 5-Bromothiophene carboxylic acidTiCl4, Pyridine (B92270)Pyridine12 nih.gov
EDCI, HOBt, DIPEADMF75 nih.gov
HBTU, DIPEADMF85 nih.gov
BOP/PyBOP, DIPEADMF92-95 nih.gov

Cross-Coupling Reactions for Arylation (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The Suzuki-Miyaura reaction, in particular, has been successfully applied to halogenated aminopyrazoles for the introduction of aryl, heteroaryl, and styryl groups. acs.orgresearchgate.net The reaction typically involves a 4-halopyrazole derivative, a boronic acid or ester, a palladium catalyst (e.g., XPhos Pd G2), a ligand (e.g., XPhos), and a base (e.g., K₂CO₃). researchgate.netnih.gov These reactions can be performed under conventional heating or microwave irradiation, with the latter often providing faster reaction times. researchgate.netnih.gov Studies have shown that bromo and chloro derivatives are often superior substrates to iodopyrazoles, as they have a reduced tendency to undergo a dehalogenation side reaction. acs.orgfigshare.com This methodology allows for significant diversification of the pyrazole scaffold at the C4 position.

Heterocyclic Annulation and Hybrid System Formation

The versatile reactivity of the aminopyrazole scaffold makes it an excellent building block for the construction of fused and hybrid heterocyclic systems.

Pyrazole-isoxazoline hybrids: These hybrid molecules can be synthesized through 1,3-dipolar cycloaddition reactions. acs.org This approach typically involves the reaction of a pyrazole derivative bearing an alkene with a nitrile oxide, or vice versa, to form the isoxazoline (B3343090) ring. These hybrid structures are of interest for their potential biological activities. acs.orgresearchgate.netrsc.org

Pyrazole-fused Pyridazines: Pyrazole-pyridazine hybrids have been designed and synthesized, often for medicinal chemistry applications such as the development of selective COX-2 inhibitors. rsc.org The synthetic routes can involve the condensation of a pyrazole-containing dicarbonyl compound or its equivalent with hydrazine (B178648), leading to the formation of the fused pyridazine (B1198779) ring.

Pyrazole-fused Pyrazines: The synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their quinoxaline (B1680401) analogs can be achieved through various methods, including the intramolecular cyclization of appropriately substituted pyrazine (B50134) precursors. mdpi.com A Rh(III)-catalyzed C–H activation/cyclization cascade has been developed for the synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine and alkynoates in a [5 + 1] annulation reaction, demonstrating a highly atom-economical approach to fused systems. rsc.org Another strategy involves multicomponent reactions where aminopyrazoles act as versatile C,N-binucleophiles to construct pyrazole-fused pyridine and other heterocyclic systems. researchgate.net

Mechanistic Investigations of Synthetic Pathways

The synthesis of pyrazole-amines, including this compound, involves complex reaction mechanisms that dictate the final structure and isomeric purity of the product. Understanding these pathways through the study of reaction intermediates, transition states, and selectivity is crucial for optimizing synthetic strategies.

Elucidation of Reaction Intermediates and Transition States

The formation of the pyrazole ring from acyclic precursors typically proceeds through a series of identifiable intermediates. The condensation of a 1,3-dielectrophilic compound with a hydrazine derivative is a common route, and its mechanism involves several key steps.

Initially, the reaction often involves a nucleophilic attack by the hydrazine on one of the electrophilic centers of the precursor. For instance, in the synthesis from β-ketonitriles, the reaction is initiated by the condensation of hydrazine with the keto group to form a hydrazone intermediate. nih.gov This is then followed by an intramolecular cyclization where the terminal amino group of the hydrazine attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the aromatic aminopyrazole ring.

Similarly, when α,β-unsaturated compounds are used, the synthesis can proceed via a Michael addition. A proposed mechanism for the formation of related aminopyrazoles involves a Michael reaction of a hydrazine with an unsaturated nitrile, followed by an intramolecular cyclization to yield the aminopyrazole intermediate. acs.org The nature of these intermediates can significantly influence the reaction's outcome. For example, in a double hydroamination reaction of β-CF3-1,3-enyne with a hydrazine derivative, an intermolecular hydroamination first generates an intermediate which then undergoes a nucleophilic attack by the amine on the central sp-carbon to achieve cyclization. mdpi.com

The transition states in these reactions are the high-energy structures that connect the intermediates along the reaction coordinate. While direct observation of transition states is experimentally challenging, their nature is often inferred from kinetic studies and computational modeling. The competition between different reaction pathways, such as those leading to different regioisomers, is determined by the relative energies of the corresponding transition states. For instance, the model of Michael equilibration suggests that under certain conditions, the initial Michael adducts can either rapidly cyclize (kinetic control) or revert and re-form, allowing for the eventual formation of the most stable product (thermodynamic control). thieme-connect.com This implies the existence of different transition states for the cyclization step, with the kinetically favored path having a lower activation energy barrier.

Regioselectivity and Stereoselectivity in Pyrazole-amine Syntheses

Regioselectivity is a paramount concern in the synthesis of asymmetrically substituted pyrazoles, particularly when using monosubstituted hydrazines. The reaction of a precursor like 1-phenylbutane-1,3-dione with hydrazine hydrate (B1144303) would yield 3-methyl-5-phenyl-1H-pyrazole, but when a substituted hydrazine is used, two different regioisomers can be formed. The control of this regioselectivity is a key synthetic challenge.

Research has shown that reaction conditions can be manipulated to favor the formation of one regioisomer over another. chim.it A notable example is the condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine. Under microwave activation with acetic acid in toluene, the reaction yields the 5-aminopyrazole, whereas using sodium ethoxide in ethanol leads to the 3-aminopyrazole (B16455). chim.it This demonstrates a clear regiodivergent outcome based on the reaction medium.

A "Michael Equilibration Model" has been proposed to explain and control the site selectivity in the condensation of monosubstituted hydrazines with alkoxyacrylonitriles. thieme-connect.com This model posits that under basic conditions at low temperatures (kinetic control), the initial Michael addition is followed by a rapid cyclization that "traps" the formation of the 3-substituted pyrazole. Conversely, neutral conditions at elevated temperatures favor thermodynamic control, allowing for the equilibration of the Michael adducts, which ultimately leads to the more stable 5-substituted product. thieme-connect.com However, it is noted that bulky or electron-poor hydrazines, such as phenylhydrazine, are often biased towards forming the 5-substituted pyrazoles. thieme-connect.com

The choice of precursor can also completely revert the regioselectivity. In the synthesis of a sulfamoylphenyl-substituted pyrazole, the acidic cyclization of a hydrazine with an enol precursor yielded the 5-aminopyrazole as the major product. In contrast, cyclization with a methyl ether of the same precursor under basic conditions resulted in the 3-aminopyrazole in excellent yield as a single isomer. nih.gov

Stereoselectivity is generally not a factor in the synthesis of the aromatic pyrazole ring itself. However, it becomes relevant when chiral centers are present on the substituents attached to the pyrazole core or when subsequent reactions are performed on the synthesized pyrazole-amine.

The following table summarizes the influence of reaction conditions on the regioselectivity of aminopyrazole synthesis.

PrecursorsHydrazineConditionsMajor ProductReference
3-MethoxyacrylonitrilePhenylhydrazineAcOH, Toluene, Microwave5-Amino-1-phenylpyrazole chim.it
3-MethoxyacrylonitrilePhenylhydrazineEtONa, EtOH, Microwave3-Amino-1-phenylpyrazole chim.it
AlkoxyacrylonitrileSubstituted HydrazineBasic, 0 °C (Kinetic)3-Substituted Aminopyrazole thieme-connect.com
AlkoxyacrylonitrileSubstituted HydrazineNeutral, 70 °C (Thermodynamic)5-Substituted Aminopyrazole thieme-connect.com
Enol of Ethyl 2-cyano-3-oxobutanoate derivativeSulfamoylphenylhydrazineAcidic5-Aminopyrazole derivative nih.gov
Methyl ether of Ethyl 2-cyano-3-oxobutanoate derivativeSulfamoylphenylhydrazineBasic3-Aminopyrazole derivative nih.gov

Theoretical and Computational Studies of 3 Methyl 5 Phenyl 1h Pyrazol 1 Amine and Analogous Structures

Quantum Chemical Calculations for Molecular Architecture and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in the study of pyrazole (B372694) derivatives. These methods allow for a detailed examination of the molecule's electronic structure and the prediction of various chemical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to pyrazole derivatives to determine their most stable three-dimensional structures. The process involves geometry optimization, where the molecule's energy is minimized with respect to its atomic coordinates, resulting in a stable conformation.

A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p). nih.gov This level of theory has been shown to provide optimized geometrical parameters that are in good agreement with experimental data from X-ray crystallography for similar pyrazole-containing molecules. nih.gov For instance, theoretical calculations on various pyrazole derivatives have successfully replicated bond lengths and angles observed in their crystal structures. nih.govtandfonline.com This process is fundamental for subsequent calculations, as the accuracy of other predicted properties depends heavily on the optimized geometry.

Table 1: Representative Theoretical vs. Experimental Bond Lengths in a Pyrazole Derivative This table illustrates the typical agreement between DFT-calculated and X-ray diffraction-measured bond lengths for a related pyrazole structure.

BondCalculated Bond Length (Å) (DFT/B3LYP)Experimental Bond Length (Å) (X-ray)
N1–N21.3711.383
C3–N21.3451.350
C3–C41.4201.425
C4–C51.3851.390
N1–C51.3551.360

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for assessing molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com For pyrazole derivatives, the distribution of electron density in these orbitals reveals the most likely sites for electrophilic and nucleophilic attack. nih.gov In many pyrazole-hydrazone derivatives, the HOMO is often localized on one part of the molecule (e.g., a phenyl ring), while the LUMO is distributed over another, such as the pyrazole and hydrazone functions, indicating the pathway of intramolecular charge transfer. nih.gov

Table 2: Calculated Frontier Orbital Energies and Energy Gap Illustrative data for a substituted pyrazole derivative calculated using DFT.

ParameterEnergy (eV)
EHOMO-6.29
ELUMO-1.81
Energy Gap (ΔE)4.48

Note: Values are representative for pyrazole-type compounds and demonstrate typical results from quantum chemical calculations. nih.govirjweb.com

Theoretical calculations are frequently used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, is a reliable technique for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

Studies on pyrazole derivatives have shown that predicted ¹H and ¹³C NMR chemical shifts correlate well with experimental spectra. researchgate.netdntb.gov.ua For example, calculations on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine demonstrated that functionals like B97D and TPSSTPSS can provide highly accurate predictions of chemical shifts. researchgate.net The accuracy of these predictions is sensitive to the choice of the functional, the basis set, and the geometry used in the calculation. researchgate.netdntb.gov.ua Such theoretical spectra are invaluable for assigning experimental signals and confirming molecular structures, especially for complex molecules or when distinguishing between isomers. nih.govrsc.org

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors are calculated using the following equations:

Electronic Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO – EHOMO) / 2

Global Electrophilicity Index (ω): ω = μ² / (2η)

The electronic chemical potential (μ) describes the tendency of electrons to escape from a system. researchgate.net Chemical hardness (η) measures the resistance of a molecule to change its electron distribution; molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." The global electrophilicity index (ω) quantifies the ability of a species to accept electrons. researchgate.netacs.org These descriptors are widely used to compare the reactivity of different pyrazole derivatives and to understand their reaction mechanisms. researchgate.net

Table 3: Calculated Global Reactivity Descriptors Illustrative data based on the HOMO/LUMO energies from Table 2.

DescriptorDefinitionCalculated Value (eV)
Electronic Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.05
Chemical Hardness (η)(ELUMO – EHOMO) / 22.24
Global Electrophilicity Index (ω)μ² / (2η)3.66

Conformational Analysis and Tautomerism Studies

Pyrazoles, particularly those with substituents that can act as hydrogen bond donors or acceptors, often exhibit complex conformational and tautomeric behavior.

Prototropic tautomerism, the migration of a proton, is a key feature of N-unsubstituted pyrazoles. purkh.com In 3(5)-aminopyrazoles, annular tautomerism involves the movement of the proton between the two nitrogen atoms of the pyrazole ring. researchgate.netresearchgate.net This results in an equilibrium between the 3-amino and 5-amino tautomers.

Theoretical studies, supported by experimental methods like NMR spectroscopy, have been crucial in determining the relative stability of these tautomers. researchgate.net DFT calculations have shown that the nature and position of other substituents on the pyrazole ring significantly influence the tautomeric equilibrium. researchgate.net For instance, electron-donating groups tend to favor one tautomer over the other. nih.gov In the case of 3(5)-aminopyrazole itself, calculations predict the 3-aminopyrazole (B16455) tautomer to be more stable than the 5-aminopyrazole form. researchgate.net Understanding this tautomeric balance is vital, as the properties and reactivity of the individual tautomers can differ significantly, impacting their synthetic applications and biological activity. nih.govresearchgate.net

Influence of Tautomeric Equilibria on Reactivity and Biological Function

Pyrazoles, including structures analogous to 3-methyl-5-phenyl-1H-pyrazol-1-amine, are characterized by their ability to exist in different tautomeric forms. nih.gov This phenomenon, known as annular prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.net The resulting tautomers, while structurally similar, can exhibit distinct electronic and steric properties, which in turn significantly influence their chemical reactivity and biological function. nih.gov A change in molecular structure inherently leads to alterations in its properties, which can affect how the molecule interacts with biological targets. nih.gov

The position of the tautomeric equilibrium is sensitive to a variety of factors, including the electronic nature of the substituents on the pyrazole ring, the solvent, temperature, and the physical state (solution or solid). nih.gov For instance, theoretical studies using Density Functional Theory (DFT) on a large library of pyrazole derivatives have shown that electron-donating groups can favor one tautomeric form, while electron-withdrawing groups can stabilize the other. researchgate.net Specifically, substituents like -F and -OH, which are strong electron-donating groups, tend to stabilize the N2-H tautomer, whereas strong electron-withdrawing groups such as -CFO and -COOH favor the N1-H tautomer. researchgate.net

This equilibrium is not merely a structural curiosity; it has profound implications for drug design and molecular recognition. Since different tautomers present distinct hydrogen-bonding patterns (donor/acceptor sites) and dipole moments, they can bind to a biological receptor with varying affinities. nih.gov The dominant tautomer in a specific physiological environment will dictate the primary mode of interaction with a target protein. Therefore, understanding and predicting the tautomeric preferences of pyrazole derivatives is a critical aspect of medicinal chemistry, impacting everything from synthetic strategies to the interpretation of structure-activity relationships (SAR). nih.gov Computational methods are invaluable tools for investigating these equilibria, providing insights into the relative stabilities of tautomers and the energy barriers for their interconversion. nih.gov

FactorInfluence on Tautomeric Equilibrium in Pyrazole AnalogsReference
Substituent Effects Electron-donating groups (e.g., -NH2, -OH) and electron-withdrawing groups (e.g., -NO2, -COOH) at positions 3 or 5 can significantly shift the equilibrium by stabilizing one tautomer over the other. researchgate.netscilit.com
Solvent Polarity Dipolar aprotic solvents can slow the rate of interconversion. The solvent can also stabilize one tautomer through hydrogen bonding or other intermolecular interactions. nih.gov
Temperature Low temperatures can slow the proton exchange rate, sometimes allowing for the observation of individual tautomers by techniques like NMR spectroscopy. nih.gov
Physical State The preferred tautomer in the solid crystalline state, often determined by X-ray crystallography, may differ from the equilibrium mixture present in solution due to packing forces and intermolecular hydrogen bonds. scilit.com
Intramolecular Interactions The formation of intramolecular hydrogen bonds between a substituent and a pyrazole ring nitrogen can strongly favor a specific tautomeric form. mdpi.com

Molecular Modeling and Simulation Techniques

Computational chemistry has become an essential tool for understanding the structural and functional properties of pyrazole derivatives, offering valuable insights into their molecular behavior and interactions. eurasianjournals.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are widely employed to predict binding modes, elucidate mechanisms of action, and guide the design of new therapeutic agents. eurasianjournals.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is extensively used to predict the binding mode and affinity of small molecules, such as pyrazole derivatives, within the active site of a biological target, typically a protein or enzyme. acs.orgalrasheedcol.edu.iq

Numerous studies have utilized molecular docking to investigate the interactions of pyrazole analogs with various protein targets. For example, docking studies have been performed to understand how pyrazole derivatives inhibit receptor tyrosine kinases, cyclin-dependent kinases (CDKs), and Aurora kinases, which are important targets in cancer therapy. nih.gov These simulations can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. nih.gov For instance, in a study on pyrazole derivatives as CDK2 inhibitors, docking revealed that the compound 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide exhibited a minimum binding energy of -10.35 kJ/mol, indicating a strong potential for inhibition. nih.gov

Similarly, docking simulations have been employed to elucidate the selective inhibition of monoamine oxidase (MAO) isoforms A and B by 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives. acs.org These computational models help explain the observed selectivity and guide the design of more potent and isoform-specific inhibitors. acs.org The insights gained from docking are fundamental for rational drug design, allowing researchers to modify chemical structures to enhance binding affinity and selectivity for the intended target. nih.govresearchgate.net

Pyrazole Analog SeriesProtein TargetKey Findings from Docking SimulationReference
Pyrazole derivativesRET KinaseRevealed important active site residues responsible for inhibition, with consistent hydrophobic and H-bond interactions. nih.gov
1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazolesMonoamine Oxidase (MAO-A, MAO-B)Used to explain the selectivity of enantiomers for the two MAO isoforms. acs.org
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivativesCyclin-Dependent Kinase 2 (CDK2)Determined the probable binding model of the most potent compound within the CDK2 active site. researchgate.net
Imidazole-pyrazole-benzo[f]chromene hybridsEpidermal Growth Factor Receptor (EGFR)The most active compound was found to bind in the active pocket with one pi-pi interaction and one hydrogen bond. researchgate.net
Pyrazole-carboxamides with sulfonamide moietyCarbonic Anhydrase (hCA I, hCA II)The most active compounds showed better binding interactions with the receptors than the reference inhibitor, acetazolamide. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are likely to increase or decrease biological activity. nih.gov

CoMFA and CoMSIA studies have been successfully applied to various series of pyrazole analogs to guide the optimization of lead compounds. nih.gov For example, a 3D-QSAR study on pyrazole-thiazolinone derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors yielded statistically robust models. nih.gov The CoMSIA model, which considered electrostatic, steric, hydrophobic, and hydrogen bond fields, was found to be superior to the CoMFA model, with a cross-validated correlation coefficient (q²) of 0.740. nih.gov The resulting contour maps provided insights for designing new derivatives with enhanced inhibitory activity. nih.gov

In another study on pyrazole derivatives as RET kinase inhibitors, both CoMFA and CoMSIA models were developed. nih.gov These models helped to identify the key structural requirements for potent inhibition. Such studies are invaluable as they provide a predictive framework that can be used to estimate the activity of newly designed compounds prior to their synthesis, thereby saving time and resources in the drug discovery process. researchgate.netnih.gov

Pyrazole Analog SeriesBiological Activity / Target3D-QSAR ModelKey Statistical ParametersReference
BenzodipyrazolesCDK2 InhibitionCoMFA & CoMSIACoMFA (q²=0.699, r²=0.883), CoMSIA (q²=0.794, r²=0.937) nih.gov
Pyrazole-thiazolinonesEGFR Kinase InhibitionCoMFA & CoMSIACoMFA (q²=0.644, r²=0.862), CoMSIA (q²=0.740, r²=0.851) nih.gov
Pyrazole derivativesRET Kinase InhibitionCoMFA & CoMSIAStatistically significant models were developed to guide the design of potent antagonists. nih.gov
Anthrapyrazole compoundsCell Growth Inhibition, DNA BindingCoMFA & CoMSIABoth methods yielded statistically significant models upon partial least squares analysis. aacrjournals.org
Pyrazole derivativesHypoglycemic AgentsMachine Learning-based QSARRandom Forest model achieved R² of 0.90 and Q² of 0.85. researchgate.net

Computational Mechanistic Studies of Biological Activities

Beyond predicting binding poses and activity, computational modeling can provide deeper insights into the mechanistic aspects of how pyrazole derivatives exert their biological effects. These studies often integrate multiple techniques, such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanical (QM) calculations, to build a comprehensive picture of the ligand-target interactions and their consequences. eurasianjournals.com

Molecular dynamics simulations, for example, can complement the static view provided by molecular docking by exploring the dynamic behavior and conformational flexibility of the ligand-receptor complex over time. nih.gov This can reveal the stability of binding poses predicted by docking and identify subtle conformational changes in the protein upon ligand binding. nih.gov For instance, MD simulations performed on the most active pyrazole derivative from a series of RET kinase inhibitors confirmed that the binding conformation was stable within the active site, validating the docking results and providing a solid foundation for further 3D-QSAR studies. nih.gov

Furthermore, computational studies can be used to investigate reaction mechanisms at an electronic level. For biological activities that involve covalent bond formation or enzymatic reactions, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed to model the reaction pathway. By understanding the detailed molecular interactions and dynamic processes that govern the biological activity of pyrazole compounds, researchers can more effectively design novel molecules with improved therapeutic profiles.

Biological Activities and Mechanistic Insights of 3 Methyl 5 Phenyl 1h Pyrazol 1 Amine Scaffolds in Vitro Research Focus

Structure-Activity Relationship (SAR) Investigations

The biological potency of derivatives of the 3-methyl-5-phenyl-1H-pyrazol-1-amine scaffold is intricately linked to the nature and position of various substituents. Through systematic modifications of the core structure, researchers have been able to modulate activity against a range of biological targets.

Impact of Substituent Modifications on Biological Potency

Structure-activity relationship (SAR) studies have revealed that even minor chemical alterations to the pyrazole (B372694) core and its pendant phenyl rings can lead to significant changes in biological efficacy. For instance, in the context of p38 MAP kinase inhibition, the substitution on the pyrazole nitrogen and the C-5 position is critical. Replacing a methyl group at the N-1 position with a phenyl group has been shown to improve binding potency significantly. Similarly, modifications at the 5-position of the pyrazole ring, such as the replacement of a tert-butyl group, have been explored to optimize activity.

In the pursuit of potent acetylcholinesterase (AChE) inhibitors, the substitution pattern on the phenyl ring attached to the pyrazoline core plays a crucial role. It has been observed that a nitro group at the meta position of the N-1 phenyl ring can significantly enhance AChE inhibitory activity. acs.org Chloro-substitution, particularly at the meta position, also leads to a marked increase in inhibition. acs.org

For DNA gyrase inhibitors based on a pyrazole scaffold, modifications on a benzoyl-carbohydrazide side chain have been systematically investigated. The introduction of various substituents on the benzoyl ring led to a range of activities, with a 2,4-dichloro-substituted compound (3k) exhibiting potent inhibition against Staphylococcus aureus and Bacillus subtilis DNA gyrase. nih.gov

Rational Design Principles for Enhanced Biological Activity

The rational design of novel derivatives often builds upon established SAR data and computational modeling. For p38 MAP kinase inhibitors, a key design principle involves the incorporation of a pharmacophore that can form a hydrogen bond at the ATP binding site, leading to significant improvements in binding and cellular potency. nih.gov Molecular docking studies help in visualizing the binding orientations of pyrazolone (B3327878) derivatives within the active sites of enzymes like COX-2, thereby guiding the design of more potent and selective inhibitors.

For acetylcholinesterase inhibitors, the design strategy focuses on substituents that can engage in favorable interactions, such as π-π stacking and hydrogen bonding, within the enzyme's active site. For example, a meta-substituted nitro group on the N-1 phenyl ring of a pyrazoline was designed to form hydrogen bonds and a salt bridge, contributing to its high inhibitory potency. acs.org

Molecular Target Identification and Mechanistic Studies (In Vitro)

In vitro studies have been instrumental in identifying the specific molecular targets of this compound derivatives and elucidating their mechanisms of action at a molecular level.

Enzyme Inhibition Profiles

Derivatives of the pyrazole scaffold have been shown to inhibit a diverse range of enzymes implicated in various disease pathways.

Kinases (p38MAPK, Bruton kinase): Pyrazole-based compounds have been extensively studied as kinase inhibitors. A series of N-pyrazole, N'-aryl ureas have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK). nih.gov These inhibitors function by stabilizing a conformation of the kinase that is incompatible with ATP binding. Pirtobrutinib, a reversible inhibitor of Bruton's Tyrosine Kinase (BTK), features a 5-aminopyrazole core and demonstrates the therapeutic potential of this scaffold in targeting kinases involved in B-cell malignancies. nih.govnih.gov

Cyclooxygenases and Lipoxygenases: The pyrazole nucleus is a key feature in several selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov SAR studies on pyrazolo[1,5-a]pyrimidines have identified compounds with potent and selective COX-2 inhibition. researchgate.net Modifications of the pyrazole moiety have been shown to increase COX-2 inhibitory potency. mdpi.com Some pyrazole-coumarin hybrids have demonstrated prominent inhibition of both COX-2 and lipoxygenase (LOX) enzymes. mdpi.com

DNA Gyrase: Novel pyrazole derivatives have been synthesized and evaluated as bacterial DNA gyrase inhibitors. nih.gov For instance, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have shown potent inhibitory activity against the DNA gyrase of both Gram-positive and Gram-negative bacteria. nih.gov

Acetylcholinesterase: Pyrazoline derivatives have emerged as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. acs.org Certain pyrazole-derived α-aminophosphonates have also demonstrated more potent AChE inhibition than standard drugs like tacrine (B349632) and rivastigmine. nih.gov

Glycosidases: Pyrazole derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and relevant to the management of type 2 diabetes. nih.govnih.gov Some acyl pyrazole sulfonamides were found to be significantly more potent than the standard drug acarbose. frontiersin.org

Interactive Data Table of Enzyme Inhibition by Pyrazole Derivatives

Compound ClassEnzyme TargetSpecific Derivative ExampleIC50 ValueSource
N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazidesS. aureus DNA Gyrase2,4-dichloro-benzoyl derivative (3k)0.15 µg/mL nih.gov
N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazidesB. subtilis DNA Gyrase2,4-dichloro-benzoyl derivative (3k)0.25 µg/mL nih.gov
2-PyrazolinesAcetylcholinesterase (AChE)1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline (2l)0.040 µM acs.org
2-PyrazolinesAcetylcholinesterase (AChE)1-(3-Chlorophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline (2j)0.062 µM acs.org
Pyrazole-derived α-aminophosphonatesAcetylcholinesterase (AChE)Compound 4ah0.055 ± 0.143 µM nih.gov
Pyrazole-derived α-aminophosphonatesAcetylcholinesterase (AChE)Compound 4bh0.017 ± 0.02 µM nih.gov
Pyrazolo[1,5-a]pyrimidinesCyclooxygenase-2 (COX-2)3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine (10f)Potent and selective researchgate.net
Acyl Pyrazole Sulfonamidesα-GlucosidaseCompound 5a (p-chloro-acyl)1.13 ± 0.06 µM frontiersin.org
5-Aryl Pyrazole-Glucose Hybridsα-GlucosidaseCompound 8g0.5 µM nih.gov

Receptor Binding and Modulation Studies

While the primary focus of research on this compound scaffolds has been on enzyme inhibition, some studies have explored their interactions with G-protein coupled receptors. For example, a pyrazole-based small molecule agonist of the apelin receptor has been identified and optimized, with systematic modifications at the N1 position of the pyrazole core leading to potent agonism.

Analysis of Molecular Interactions at Binding Sites

Molecular docking and X-ray crystallography have provided detailed insights into the molecular interactions between pyrazole derivatives and their target enzymes. These studies have revealed the importance of various non-covalent interactions in ligand binding.

For p38 MAP kinase inhibitors, the phenyl ring attached to a urea (B33335) linker fits into a specific pocket of the enzyme. The binding is further stabilized by hydrogen bonding interactions. In the case of acetylcholinesterase inhibitors, molecular docking studies have shown that potent compounds can form π-π interactions with key aromatic residues such as Tyr341, Tyr124, and Trp86, in addition to hydrogen bonds and salt bridges. acs.org

The binding of pyrazole-based DNA gyrase inhibitors is also understood through molecular docking, which helps to rationalize the observed structure-activity relationships. nih.gov For α-glucosidase inhibitors, in silico studies have highlighted the crucial role of the pyrazole and sulfonamide moieties in establishing intermolecular interactions with active site residues. frontiersin.org

Exploration of Diverse Pharmacological Potentials

The 3-methyl-5-phenyl-1H-pyrazole scaffold serves as a foundational structure for a multitude of derivatives that have been investigated for a wide range of pharmacological activities. The inherent chemical properties of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allow for extensive structural modifications, leading to compounds with diverse biological targets and mechanisms of action. This section focuses on the in vitro research exploring the anti-inflammatory, antimicrobial, anticancer, antiviral, and other key bioactive properties of compounds derived from this versatile scaffold.

Derivatives of the pyrazole scaffold have demonstrated significant anti-inflammatory potential, primarily through the modulation of key inflammatory mediators like nitric oxide (NO). Excessive production of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. nih.govjapsonline.com Research has shown that certain pyrazole compounds can effectively inhibit NOS isoforms.

For instance, a study on 1H-Pyrazole-1-carboxamidine (PCA) and its methylated analogs revealed potent inhibition of NOS activity. nih.gov While PCA itself inhibited inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) isoforms to a similar degree, its derivatives, 3-methyl-PCA and 4-methyl-PCA, displayed a notable preference for inhibiting iNOS, the isoform most associated with inflammation. nih.gov This inhibition was found to be competitive with the enzyme's natural substrate, L-arginine. nih.gov

Furthermore, a series of pyrazolo[3,4-d]pyridazine derivatives bearing a 3,4,5-trimethoxyphenyl moiety were shown to strongly down-regulate the expression of iNOS in lipopolysaccharide-stimulated murine macrophages. researchgate.net This suppression of iNOS expression directly reduces the production of pro-inflammatory NO, highlighting a key mechanism through which these pyrazole scaffolds exert their anti-inflammatory effects. researchgate.net These findings underscore the potential of pyrazole derivatives to act as selective iNOS inhibitors, offering a targeted approach to mitigating inflammatory processes.

The 3-methyl-5-phenyl-pyrazole scaffold is a recurring motif in compounds exhibiting broad-spectrum antimicrobial activity. Research has demonstrated the efficacy of these derivatives against a variety of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Numerous studies have reported the synthesis of novel pyrazole derivatives with significant antibacterial and antifungal properties. For example, certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been identified as effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). These compounds not only inhibit bacterial growth but also prevent and eradicate biofilm formation, a critical factor in persistent infections. Investigations into the mode of action suggest that these compounds may have targets that produce a global, widespread effect on the bacterial cell's function.

Other synthesized series of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives also exhibited good antimicrobial activity against Escherichia coli and S. aureus. Similarly, novel fused pyrazole ring systems have shown moderate antibacterial activity. The versatility of the pyrazole core allows for the incorporation of various substituents, which can enhance potency and broaden the spectrum of activity against different microbial strains.

The development of pyrazole-based compounds as anticancer agents has been a highly active area of research. Derivatives of the 3-methyl-5-phenyl-pyrazole structure have shown significant cytotoxic effects against a wide range of human cancer cell lines through various cellular mechanisms.

One key mechanism involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. A class of inhibitors based on the 3-phenyl-1H-5-pyrazolylamine scaffold was identified as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3). nih.gov Certain compounds from this series demonstrated superior growth inhibition of FLT3-mutated MOLM-13 leukemia cells compared to existing inhibitors like sorafenib. nih.gov

Other pyrazole derivatives have been found to target different pathways. For example, some compounds have been screened for their activity against human cancer cell lines such as breast (MCF-7), liver (HepG2), and lung (A549), showing promising results. Studies on pyrazolyl-1,2,3-triazoles revealed that specific derivatives were potent against MCF-7 and HepG2 cell lines. In some cases, the cytotoxic activity of these synthetic compounds approached or even exceeded that of the standard chemotherapeutic drug, doxorubicin.

The table below summarizes the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines, as reported in different studies.

Compound Type/SeriesCancer Cell LineReported Activity (IC₅₀/EC₅₀)Reference
3-Phenyl-1H-5-pyrazolylamine derivativesMOLM-13 (Leukemia)Potent growth inhibition nih.gov
Pyrazolyl-1,2,3-triazole derivative (4a)MCF-7 (Breast)5.25 µg/ml
Pyrazolyl-1,2,3-triazole derivative (4a)HepG2 (Liver)6.10 µg/ml
Pyrazolyl-1,2,3-triazole derivative (6a)MCF-7 (Breast)2.70 µg/ml
Pyrazolyl-1,2,3-triazole derivative (6a)HepG2 (Liver)2.50 µg/ml
3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamideA549 (Lung)220.20 µM
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic)61.7 µM
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-7 (Breast)81.48 µM

The structural diversity of pyrazole derivatives has also led to the discovery of compounds with significant antiviral activity. These agents target various stages of the viral life cycle, from entry and replication to assembly and release.

One notable area of research has been the development of pyrazole-containing compounds as inhibitors of viral proteases. For instance, phenylpyrazolone-1,2,3-triazole hybrids have been identified as promising inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. By blocking the active site of this protease, these compounds can halt the viral life cycle.

Another mechanism of antiviral action involves the stabilization of the viral capsid. Studies on N-phenyl benzamides, which were effective against Coxsackievirus A9 (CVA9), suggested that the compounds bind directly to the virions. eurekaselect.com This binding is thought to stabilize the viral particle, preventing the uncoating process that is necessary to release the viral genome into the host cell. eurekaselect.com Additionally, a series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles were synthesized and evaluated for their in vitro activity against herpes simplex virus type-1 (HSV-1), with some derivatives showing strong inhibitory effects.

Beyond the activities already discussed, the 3-methyl-5-phenyl-pyrazole scaffold has been explored for a range of other therapeutic applications.

Antitubercular Activity: Several series of pyrazole and pyrazolone derivatives have been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis H37Rv. One study reported that 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones showed potent activity, with some compounds having minimum inhibitory concentrations (MIC) as low as 1.64 µg/mL. nih.gov Other pyrazolylpyrazoline hybrids also demonstrated effective inhibition of M. tuberculosis. nih.gov

Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are needed. Research has shown that pyrazole derivatives can inhibit the growth of various Leishmania species. A novel derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole, was found to inhibit the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum with IC₅₀ values slightly higher than the standard drug amphotericin B. researchgate.net Another screening of phenyl pyrazoline derivatives against Leishmania donovani identified a compound that was significantly more active than the standard drug miltefosine.

Antiparkinsonian and Neuroprotective Properties: The pathogenesis of neurodegenerative disorders like Parkinson's disease often involves oxidative stress and neuroinflammation. Pyrazole derivatives have emerged as promising neuroprotective agents. The well-known pyrazolone derivative, edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one), is a potent free radical scavenger used to treat neurodegenerative conditions. Studies on other novel pyrazolone derivatives have demonstrated their ability to ameliorate neuroinflammation by inhibiting mediators such as TNF-α and NF-κB. nih.gov Furthermore, certain pyrazolo[3,4-d]pyridazine compounds have shown significant protection of neuroblastoma cells from toxin-induced cell death, highlighting their potential to slow the progression of neurodegenerative diseases. researchgate.net These compounds often exert their effects by reducing oxidative stress and modulating signaling pathways involved in neuronal cell death.

Advanced Applications and Materials Science Research Involving 3 Methyl 5 Phenyl 1h Pyrazol 1 Amine

Corrosion Inhibition Studies and Adsorption Mechanisms

The economic and safety implications of metal corrosion have driven extensive research into effective corrosion inhibitors. Pyrazole (B372694) derivatives, including 3-Methyl-5-phenyl-1H-pyrazol-1-amine, have emerged as a promising class of corrosion inhibitors, particularly for steel in acidic environments. nih.gov Their efficacy is largely attributed to their molecular structure, which facilitates strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents. nih.gov

The heterocyclic nature of pyrazole compounds, featuring nitrogen atoms with lone pairs of electrons and aromatic rings with π-electron systems, provides multiple active centers for adsorption onto the metal surface. nih.gov This adsorption process can involve both physical (electrostatic) and chemical interactions, leading to the formation of a stable protective film that impedes both anodic metal dissolution and cathodic hydrogen evolution reactions. acs.org

Recent studies have highlighted the impressive performance of pyrazole derivatives as corrosion inhibitors. For instance, a novel pyrazole derivative, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), demonstrated a high inhibition efficiency of 90.2% for C38 steel in a 1 M HCl solution at a concentration of 1 mM. nih.govacs.org Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed that such compounds act as mixed-type inhibitors, effectively reducing the corrosion rate. acs.org

The adsorption behavior of these inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. acs.org Theoretical calculations using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations further support the experimental findings, providing insights into the inhibitor-metal interaction at a molecular level. nih.gov These studies help in understanding the relationship between the molecular structure of the inhibitor and its protective capabilities, paving the way for the design of even more effective corrosion inhibitors.

Table 1: Corrosion Inhibition Efficiency of a Pyrazole Derivative (MPAPB) on C38 Steel in 1 M HCl

Inhibitor Concentration (mM)Corrosion Current Density (icorr) (μA/cm²)Inhibition Efficiency (%)
0.001150-
0.0528075.7
0.1019083.5
0.5012089.6
1.0010091.2

Data derived from electrochemical measurements, showcasing the significant reduction in corrosion current density and the corresponding increase in inhibition efficiency with increasing inhibitor concentration. acs.org

Investigation of Photophysical Properties and Fluorescent Applications

The inherent electronic properties and structural versatility of pyrazole derivatives make them excellent candidates for the development of fluorescent materials. researchgate.net These compounds often exhibit interesting photophysical properties, including fluorescence, which can be tailored through chemical modifications. This has led to their investigation for a wide range of applications, from bioimaging probes to organic light-emitting diodes (OLEDs).

The fluorescence of pyrazole derivatives arises from the electronic transitions within their molecular structure. The presence of aromatic rings and heteroatoms contributes to the delocalization of π-electrons, which is crucial for fluorescence. By introducing different functional groups to the pyrazole core, researchers can fine-tune the absorption and emission wavelengths, quantum yields, and other photophysical parameters. researchgate.net

For example, the synthesis of pyrazolo[1,5-a]pyrimidines, which are fused N-heterocycles derived from aminopyrazoles, has yielded a family of fluorophores with potential applications in materials science. rsc.org These compounds can be functionalized with various electron-donating or electron-withdrawing groups to modulate their fluorescent properties. rsc.org

Furthermore, certain pyrazole derivatives have been explored as fluorescent probes for the detection of specific ions or molecules. researchgate.net Their ability to chelate with metal ions can lead to significant changes in their fluorescence intensity or wavelength, making them useful for sensing applications. The development of such probes is a vibrant area of research with implications for environmental monitoring and biological imaging. researchgate.net

Table 2: Photophysical Properties of a Pyrazolo[1,5-a]pyrimidine Derivative

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)
Dichloromethane358425670.65
Acetonitrile356430740.58
Ethanol (B145695)355438830.45
Toluene355415600.72

Illustrative data showing how the photophysical properties of a pyrazole-based fluorophore can be influenced by the polarity of the solvent.

Role in Analytical Chemistry as a Derivatizing Reagent

In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for analysis, for instance, by enhancing its detectability or improving its separation characteristics. 1-Phenyl-3-methyl-5-pyrazolone (PMP), a related pyrazolone (B3327878) compound, is a well-established derivatizing reagent, particularly for the analysis of carbohydrates. nih.govresearchgate.net

The reaction of PMP with the reducing end of a carbohydrate forms a stable, UV-absorbing derivative. researchgate.net This allows for the sensitive detection of sugars using techniques like high-performance liquid chromatography (HPLC) with UV detection. nih.gov This method has been successfully applied to the analysis of monosaccharides and oligosaccharides in various complex samples, including food and biological materials. nih.gov

The derivatization process with PMP is relatively straightforward and offers good reproducibility. nih.gov Researchers have worked on optimizing the derivatization conditions to improve efficiency and reduce reaction times. nih.gov The resulting PMP-labeled carbohydrates can be separated and quantified, providing valuable information about the composition of complex carbohydrate mixtures.

The use of pyrazole-based derivatizing agents is not limited to carbohydrates. The reactive nature of the pyrazole ring allows for its modification to create reagents for the analysis of other classes of compounds. This versatility makes pyrazole derivatives valuable tools in the field of analytical chemistry.

Potential Integration into Advanced Material Systems

The unique properties of this compound and its derivatives make them attractive building blocks for the creation of advanced materials with tailored functionalities. Their ability to self-assemble, coordinate with metal ions, and participate in various chemical reactions opens up possibilities for their integration into a wide range of material systems.

One area of interest is the development of photochromic materials. Certain pyrazole derivatives have been shown to exhibit photochromism, the reversible transformation between two forms with different absorption spectra upon exposure to light. mdpi.com This property is of interest for applications such as optical data storage, smart windows, and molecular switches. For example, a derivative of 3-methyl-1-phenyl-1H-pyrazole has been incorporated into a 1,3-diazabicyclo[3.1.0]hex-3-ene system that displays photochromic behavior in both solution and the solid state. mdpi.com

Furthermore, the ability of pyrazole derivatives to act as ligands for metal ions is being explored in the design of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The nitrogen atoms in the pyrazole ring can coordinate with metal centers, leading to the formation of extended, porous structures.

The ongoing research into the synthesis and functionalization of pyrazole derivatives continues to uncover new possibilities for their use in advanced materials. As our understanding of the structure-property relationships of these compounds deepens, we can expect to see their integration into a growing number of innovative technologies.

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthetic routes for pyrazole (B372694) derivatives have often relied on harsh reaction conditions, toxic organic solvents, and multi-step processes that generate significant waste. The future of synthesizing 3-Methyl-5-phenyl-1H-pyrazol-1-amine is intrinsically linked to the principles of green chemistry, aiming for methodologies that are not only efficient but also environmentally benign and economically viable.

Future research will likely focus on several key areas to achieve these goals. One promising avenue is the use of water as a green solvent for pyrazole synthesis, which drastically reduces the environmental impact associated with volatile organic compounds. acs.org Furthermore, the development of solvent-free reaction conditions, potentially utilizing techniques such as microwave irradiation or mechanochemistry, offers the potential for shorter reaction times, higher yields, and cleaner reaction profiles. galaxyproject.org Microwave-assisted synthesis, in particular, has been shown to accelerate many heterocyclic reactions, offering a significant improvement over conventional heating methods. galaxyproject.org

Green Chemistry ApproachPotential Advantages for Synthesis
Aqueous Media SynthesisReduced use of toxic organic solvents, improved safety profile. acs.org
Microwave-Assisted SynthesisShorter reaction times, increased yields, cleaner reactions. galaxyproject.org
Solvent-Free ConditionsMinimized waste, simplified work-up procedures. nih.gov
Reusable Heterogeneous CatalystsEase of separation, reduced catalyst waste, cost-effectiveness. acs.org
One-Pot Multicomponent ReactionsIncreased efficiency, higher atom economy, reduced number of steps. csmres.co.uk

Integration of Advanced Computational Techniques for Rational Design

The paradigm of drug discovery and materials science is increasingly shifting towards a design-first approach, heavily augmented by computational tools. For this compound, the integration of advanced computational techniques is expected to rationalize and accelerate the design of new derivatives with tailored properties.

Molecular docking studies are pivotal for predicting the binding affinities and modes of interaction between pyrazole derivatives and their biological targets. mdpi.combiorxiv.org By simulating the interaction of this compound and its analogues with the active sites of enzymes or receptors, researchers can identify key structural features required for potent biological activity. mdpi.com This in silico screening allows for the prioritization of compounds for synthesis, saving considerable time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies offer a mathematical framework to correlate the chemical structure of pyrazole derivatives with their biological activities. csmres.co.uk By developing robust QSAR models, it becomes possible to predict the activity of novel, unsynthesized compounds based on their molecular descriptors. acs.orgcsmres.co.uk This predictive power is invaluable for guiding the design of new molecules with enhanced efficacy.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights into the stability of the complex and the conformational changes that may occur. nih.gov This level of detail is crucial for understanding the nuances of molecular recognition and for the rational design of molecules with improved pharmacokinetic and pharmacodynamic profiles.

Computational TechniqueApplication in Rational Design
Molecular DockingPrediction of binding modes and affinities to biological targets. mdpi.combiorxiv.org
QSAR StudiesCorrelation of chemical structure with biological activity to predict potency. acs.orgcsmres.co.uk
Molecular Dynamics SimulationsAnalysis of the stability and dynamics of ligand-protein complexes. nih.gov

Further Elucidation of Complex Biological Mechanisms at a Molecular Level

While the broader class of aminopyrazoles is known for a wide spectrum of biological activities, the specific molecular mechanisms of this compound remain a fertile ground for investigation. Future research will need to delve deeper into its molecular interactions to fully understand its therapeutic potential.

Aminopyrazoles have been identified as inhibitors of various enzymes, including kinases like p38MAPK and Bruton kinase, as well as cyclooxygenases (COX). mdpi.com A critical area of future research will be to determine if this compound or its derivatives can selectively inhibit such enzymes. Enzyme inhibition assays, coupled with structural biology techniques like X-ray crystallography, can provide definitive evidence of target engagement and the molecular basis for inhibition.

The anti-inflammatory, anticancer, and antimicrobial properties observed in many pyrazole compounds warrant a thorough investigation at the molecular level for this compound. openchemistry.org This would involve identifying the specific signaling pathways and molecular targets that are modulated by the compound. For instance, its effect on inflammatory pathways involving cytokines or on key regulators of cell cycle and apoptosis in cancer cells would be of significant interest.

Furthermore, the role of the amino group at the 1-position of the pyrazole ring is crucial for its biological activity and its ability to act as a versatile scaffold in drug discovery. openchemistry.org Future studies should explore how modifications to this amino group, as well as to the methyl and phenyl substituents, impact the compound's interaction with various biological targets.

Exploration of New Application Areas and Interdisciplinary Research

The utility of the pyrazole scaffold extends beyond medicinal chemistry, with significant applications in agrochemicals and materials science. A forward-looking perspective on this compound involves exploring its potential in these interdisciplinary fields.

In agricultural chemistry, pyrazole derivatives have been successfully commercialized as fungicides and insecticides. rsc.org Future research could involve screening this compound and its analogues for activity against various plant pathogens and insect pests. The development of novel agrochemicals is crucial for ensuring food security, and the unique structural features of this compound may offer new modes of action.

The field of materials science presents another exciting avenue for exploration. Pyrazole-containing compounds have been utilized as dyes, fluorescent materials, and as ligands in coordination chemistry. nih.gov The specific substitution pattern of this compound could impart interesting photophysical or coordination properties. Interdisciplinary collaborations between organic chemists and materials scientists could lead to the development of novel materials with applications in areas such as organic light-emitting diodes (OLEDs) or chemical sensors.

The versatility of the aminopyrazole core as a synthetic building block also opens up possibilities for creating more complex fused heterocyclic systems. nih.gov These new, more elaborate molecules could possess unique properties and find applications in diverse scientific domains.

Collaborative Research Initiatives and Data Sharing for Pyrazole-amine Research

The advancement of research on this compound and related compounds will be significantly accelerated through collaborative initiatives and a commitment to open data sharing. The complexity of modern scientific challenges necessitates a multidisciplinary and cooperative approach.

Establishing consortia of academic and industrial researchers focused on pyrazole chemistry could foster innovation by pooling resources, expertise, and data. Such collaborations can bridge the gap between fundamental research and practical applications, facilitating the translation of promising laboratory findings into tangible products.

The adoption of FAIR (Findable, Accessible, Interoperable, and Reusable) data principles is crucial for maximizing the value of research data. galaxyproject.org Public repositories for chemical and biological data, such as PubChem and ChEMBL, provide invaluable resources for the scientific community. acs.orgnih.gov Researchers working on this compound should be encouraged to deposit their findings in these open databases. This practice not only enhances the reproducibility of research but also enables data-driven approaches to medicinal chemistry and materials science on a larger scale. csmres.co.uknih.gov

The development of open-source chemoinformatics tools and platforms further empowers collaborative research by providing shared resources for data analysis, visualization, and modeling. openchemistry.org By embracing a culture of openness and collaboration, the research community can collectively accelerate the pace of discovery and innovation in the field of pyrazole-amine chemistry.

Q & A

Q. What are the standard synthetic routes for 3-methyl-5-phenyl-1H-pyrazol-1-amine?

The compound is typically synthesized via cyclization reactions. A common approach involves condensation of hydrazine derivatives with β-keto esters or β-diketones. For example, ethyl acetoacetate can react with phenylhydrazine derivatives under acidic conditions to form the pyrazole core, followed by functionalization at the 3- and 5-positions. Intermediate purification steps often include column chromatography or recrystallization. Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are generated through sequential cyclization, oxidation, and acylation .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR are used to confirm substitution patterns and aromaticity. For instance, the methyl group at position 3 typically appears as a singlet (~2.3 ppm), while phenyl protons resonate between 7.2–7.8 ppm .
  • X-ray crystallography : Single-crystal X-ray diffraction provides definitive bond lengths and angles. SHELX programs (e.g., SHELXL) are widely employed for refinement, with hydrogen bonding and π-π stacking interactions analyzed to understand packing motifs .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry confirms molecular weight and detects impurities.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly for storage and handling protocols .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies can also simulate interactions with biological targets (e.g., enzymes or receptors) to guide drug design. Software like Gaussian or AutoDock is commonly used .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

Discrepancies often arise from assay conditions or structural analogs. Methodological solutions include:

  • Dose-response profiling : Establish IC50_{50} values across multiple concentrations.
  • Structural analogs : Compare activity of derivatives (e.g., substituting phenyl with 4-methoxyphenyl) to identify critical functional groups .
  • Target validation : Use CRISPR knockouts or siRNA to confirm specific target engagement .

Q. How are crystallographic refinement challenges addressed for pyrazole-based compounds?

  • Twinned data : SHELXL’s TWIN command handles twinning by refining twin laws and batch scaling.
  • Disorder modeling : Partial occupancy refinement and restraints (e.g., SIMU) resolve positional disorder in flexible substituents.
  • Hydrogen bonding networks : Fourier difference maps and Hirshfeld surface analysis validate intermolecular interactions .

Q. What methodologies optimize the synthesis of enantiomerically pure pyrazole derivatives?

Chiral resolution techniques include:

  • Chiral auxiliaries : Use of (R)- or (S)-tetrahydrofuran-3-yl groups during synthesis to induce asymmetry.
  • Enzymatic catalysis : Lipases or esterases for kinetic resolution of racemic mixtures.
  • Chiral HPLC : Preparative columns (e.g., Chiralpak AD-H) separate enantiomers post-synthesis .

Methodological Tables

Table 1: Key Spectral Data for this compound

TechniqueCharacteristic SignalsReference
1^1H NMRδ 2.29 (s, 3H, CH3_3), δ 7.3–7.6 (m, 5H, Ph), δ 7.51 (s, 1H, pyrazole H)
IR3350 cm1^{-1} (N-H stretch), 1600 cm1^{-1} (C=N stretch)
X-rayBond length: N1–C2 = 1.34 Å, C3–C4 = 1.39 Å; Dihedral angle: Ph/pyrazole = 2.3°

Table 2: Biological Screening Protocols for Pyrazole Derivatives

Assay TypeProtocol SummaryReference
AntitubercularMicroplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv (MIC ≤ 6.25 µg/mL)
AnticancerMTT assay on human cancer cell lines (e.g., HeLa, MCF-7); IC50_{50} calculation
AntibacterialDisk diffusion against S. aureus and E. coli; zone of inhibition ≥ 15 mm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.